![molecular formula C14H11ClO3 B6403674 3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid CAS No. 1261930-27-1](/img/structure/B6403674.png)
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloro and methyl substituent on the phenyl ring, which is attached to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Another approach involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol, which is then subjected to further reactions to introduce the hydroxybenzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process may also include steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under suitable conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced hydroxybenzoic acid derivatives.
Substitution: Formation of substituted hydroxybenzoic acid derivatives with various functional groups.
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the hydroxybenzoic acid moiety.
4-Chloro-3,5-dimethylphenol: Another similar compound with an additional methyl group on the phenyl ring.
Uniqueness
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid is unique due to the presence of both chloro and methyl substituents on the phenyl ring, along with the hydroxybenzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-4-9(2-3-13(8)15)10-5-11(14(17)18)7-12(16)6-10/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZKZLCQAPVTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690387 |
Source
|
Record name | 4'-Chloro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-27-1 |
Source
|
Record name | 4'-Chloro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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